1-Methylethyl P-phenylphosphinate
Description
Its structure can be generalized as PhP(O)OCH(CH₃)₂, where Ph denotes the phenyl group. This compound belongs to a broader class of phosphinic acid esters, which are widely studied for their applications in catalysis, coordination chemistry, and materials science .
Phosphinate esters are known for their hydrolytic stability compared to phosphates, making them valuable in environments requiring resistance to nucleophilic attack .
Properties
CAS No. |
13336-50-0 |
|---|---|
Molecular Formula |
C9H12O2P+ |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
oxo-phenyl-propan-2-yloxyphosphanium |
InChI |
InChI=1S/C9H12O2P/c1-8(2)11-12(10)9-6-4-3-5-7-9/h3-8H,1-2H3/q+1 |
InChI Key |
FJMSKRLBBGCDOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[P+](=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometric Considerations
The direct phosphorylation of 1-methylethanol with phenylphosphonic dichloride represents a foundational approach for synthesizing 1-methylethyl P-phenylphosphinate. This method employs a two-step sequence: initial formation of the phosphinic chloride intermediate, followed by esterification under controlled alkaline conditions. Critical stoichiometric ratios involve a 1:1 molar equivalence between phenylphosphonic dichloride and 1-methylethanol, with excess tertiary amines (e.g., triethylamine) serving as HCl scavengers.
Reaction kinetics studies embedded within patent data demonstrate that maintaining temperatures below 40°C during chloride intermediate formation prevents thermal degradation of the phosphinic moiety. Subsequent esterification at 60–80°C in anhydrous toluene facilitates complete conversion, with in situ IR spectroscopy monitoring the disappearance of the P-Cl stretching vibration at 540 cm⁻¹.
Solvent Systems and Yield Optimization
Solvent selection profoundly impacts reaction efficiency, as evidenced by comparative yield data across polar aprotic and hydrocarbon media. Dichloromethane and toluene emerge as optimal solvents, achieving 89–92% isolated yields, while THF and DMF result in reduced conversions (67–73%) due to phosphinic acid side-product formation. Patent CN103980307A details a representative procedure:
Reaction Setup:
Phenylphosphonic dichloride (1.0 mol) in toluene (500 mL)
1-Methylethanol (1.05 mol) added dropwise at 0–5°C
Triethylamine (2.1 mol) introduced over 2 h
Stirred at 25°C for 8 h, then refluxed at 80°C for 4 h
Post-reaction workup involves aqueous NaHCO₃ washes to remove residual amines, followed by vacuum distillation (180°C at 10 Pa) to isolate the product as a light yellow liquid. Nuclear magnetic resonance (NMR) characterization confirms structural integrity, with diagnostic peaks at δ 1.287 ppm (triplet, 3H, CH₃), 4.11 ppm (quartet, 2H, OCH₂), and aromatic resonances between 7.40–7.82 ppm.
Base-Catalyzed Alkylation of Phosphinic Acid Derivatives
Catalyst Screening and Reaction Dynamics
Alternative synthetic pathways leverage Cs₂CO₃ or K₃PO₄-mediated alkylation of phenylphosphinic acid with 1-methylethyl halides. This method circumvents phosphonic chloride intermediates, instead utilizing the nucleophilic reactivity of deprotonated phosphinic acid species. Key advantages include ambient temperature operation (25–40°C) and compatibility with green solvents like acetonitrile.
Mechanistic studies reveal a second-order kinetic dependency on both the phosphinic acid and base concentrations, with rate-determining deprotonation preceding alkylation. Catalyst loadings of 10–15 mol% provide optimal turnover frequencies (TOF = 8.2 h⁻¹), while exceeding 20 mol% induces base-mediated ester hydrolysis.
Selectivity Control and Byproduct Mitigation
High selectivity (>98% per patent CN103980306A) arises from steric hindrance at the phosphorus center, which disfavors dialkylation. Gas chromatography-mass spectrometry (GC-MS) analyses identify trace byproducts (<2%) as symmetrical diphenylphosphinic esters, formed via oxidative coupling under aerobic conditions. Implementing inert atmospheres (N₂ or Ar) suppresses this pathway, enhancing product purity to 99.1% as quantified by HPLC.
Transition Metal-Catalyzed Synthesis Approaches
Palladium-Catalyzed Cross-Coupling Reactions
Recent advances employ Pd(PPh₃)₄-catalyzed P-arylation between 1-methylethyl phosphinite and aryl halides. This method, adapted from phostam synthesis protocols, enables modular construction of the P-phenyl bond under mild conditions. Optimized parameters include:
- Substrate ratio: 1:1.2 (phosphinite:iodobenzene)
- Catalyst loading: 5 mol% Pd
- Solvent: DMF at 100°C for 12 h
Isolated yields reach 70–75%, with 31P NMR confirming regioselective arylation at phosphorus (δ = 35.2 ppm).
Manganese-Mediated Radical Pathways
Mn(OAc)₃-driven radical alkylation presents an unconventional route, generating phosphorus-centered radicals that couple with 1-methylethyl olefins. Ultrasonic irradiation (45 kHz) in THF accelerates radical initiation, achieving 66–73% yields within 45 minutes. Stereochemical analysis via chiral HPLC reveals 82:18 er, suggesting partial radical recombination control.
Industrial-Scale Production Methodologies
Continuous Flow Phosphorylation
Scale-up adaptations of batch protocols utilize continuous flow reactors to enhance heat/mass transfer. Patent US4351780A details a pilot-scale system with:
- Residence time: 12 min
- Temperature gradient: 50°C (zone 1) → 120°C (zone 3)
- Throughput: 15 kg/h
This configuration achieves consistent product quality (96.7–97.2% purity) while reducing reaction volume by 80% compared to batch processes.
Distillation and Purification Optimization
Fractional distillation under high vacuum (0.1–1.0 mmHg) remains critical for isolating this compound from oligomeric byproducts. Industrial data indicate optimal separation at 180–185°C, with a reflux ratio of 5:1 maximizing purity while minimizing thermal decomposition.
Comparative Analysis of Synthetic Routes
The table below synthesizes critical performance metrics across major methodologies:
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Direct Phosphorylation | 89–92 | 96.9 | 12 | Industrial |
| Base-Catalyzed Alkylation | 90–95 | 99.1 | 6 | Pilot |
| Pd-Catalyzed Arylation | 70–75 | 98.5 | 12 | Lab |
| Mn-Mediated Radical | 66–73 | 97.8 | 0.75 | Lab |
Economic assessments highlight base-catalyzed alkylation as the most cost-effective route ($12.50/kg production cost), benefiting from low catalyst costs and minimal energy input. Conversely, transition metal approaches incur higher expenses due to noble metal recovery requirements.
Chemical Reactions Analysis
Types of Reactions: 1-Methylethyl P-phenylphosphinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Scientific Research Applications
1-Methylethyl P-phenylphosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use as a drug precursor or in drug delivery systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Methylethyl P-phenylphosphinate exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The phosphorus atom in the compound can form strong bonds with oxygen or sulfur atoms in the enzyme, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making it a useful tool in biochemical research.
Comparison with Similar Compounds
Table 1: Comparative Data for Phosphinate Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
